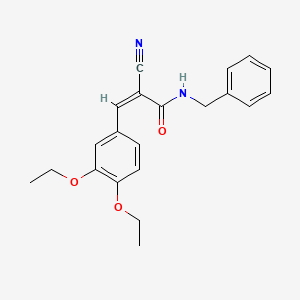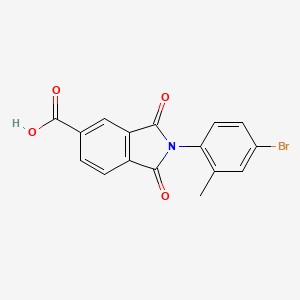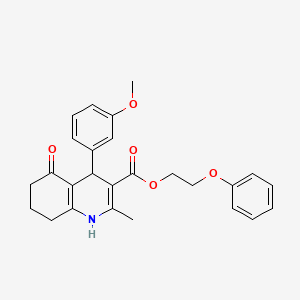![molecular formula C14H7BrClNO2S2 B11678797 (5E)-5-[(5-bromofuran-2-yl)methylidene]-3-(4-chlorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11678797.png)
(5E)-5-[(5-bromofuran-2-yl)methylidene]-3-(4-chlorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5E)-5-[(5-溴呋喃-2-基)亚甲基]-3-(4-氯苯基)-2-硫代亚甲基-1,3-噻唑烷-4-酮是一种复杂的有机化合物 ,属于噻唑烷酮 家族。该化合物的特点是其独特的结构,包括一个溴呋喃基团 、一个氯苯基团 和一个噻唑烷酮核心 。由于其潜在的生物学和化学性质,它在科学研究的各个领域引起了人们的兴趣。
准备方法
合成路线和反应条件
(5E)-5-[(5-溴呋喃-2-基)亚甲基]-3-(4-氯苯基)-2-硫代亚甲基-1,3-噻唑烷-4-酮的合成通常涉及多步有机反应。一种常见的方法包括在碱存在下,将5-溴糠醛与4-氯苯甲醛缩合,形成中间体化合物。然后,在酸性条件下,将该中间体与硫代氨基脲反应,生成最终的噻唑烷酮产物。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但在更大的规模上。使用连续流动反应器和优化的反应条件可以提高产品的收率和纯度。仔细选择催化剂和溶剂,以确保反应高效且副产物最少。
化学反应分析
反应类型
(5E)-5-[(5-溴呋喃-2-基)亚甲基]-3-(4-氯苯基)-2-硫代亚甲基-1,3-噻唑烷-4-酮会经历各种化学反应,包括:
氧化: 该化合物可以被氧化形成亚砜或砜。
还原: 还原反应可以将噻唑烷酮环转化为噻唑烷环。
取代: 卤素取代反应可以在溴呋喃或氯苯基基团上发生。
常见的试剂和条件
氧化: 常见的氧化剂包括过氧化氢和间氯过氧苯甲酸。
还原: 使用硼氢化钠或氢化锂铝等还原剂。
取代: 卤化反应通常使用N-溴代琥珀酰亚胺或N-氯代琥珀酰亚胺等试剂。
形成的主要产物
从这些反应中形成的主要产物取决于使用的具体条件和试剂。例如,氧化可以生成亚砜或砜,而还原可以生成噻唑烷衍生物。
科学研究应用
(5E)-5-[(5-溴呋喃-2-基)亚甲基]-3-(4-氯苯基)-2-硫代亚甲基-1,3-噻唑烷-4-酮具有广泛的科学研究应用:
化学: 它被用作合成更复杂分子的构建单元。
生物学: 该化合物已显示出作为抗菌剂和抗真菌剂的潜力。
医学: 正在进行研究以探索其作为抗炎剂和抗癌剂的潜力。
工业: 它被用于开发新材料以及作为各种化学反应的催化剂。
作用机制
(5E)-5-[(5-溴呋喃-2-基)亚甲基]-3-(4-氯苯基)-2-硫代亚甲基-1,3-噻唑烷-4-酮的作用机制涉及它与特定分子靶标的相互作用。该化合物可以抑制某些酶或受体,从而导致其生物学效应。例如,它可能抑制参与炎症或癌细胞增殖的酶的活性。确切的途径和分子靶标仍在研究中。
相似化合物的比较
类似化合物
- (5E)-5-[(5-氯呋喃-2-基)亚甲基]-3-(4-溴苯基)-2-硫代亚甲基-1,3-噻唑烷-4-酮
- (5E)-5-[(5-甲基呋喃-2-基)亚甲基]-3-(4-氟苯基)-2-硫代亚甲基-1,3-噻唑烷-4-酮
独特性
(5E)-5-[(5-溴呋喃-2-基)亚甲基]-3-(4-氯苯基)-2-硫代亚甲基-1,3-噻唑烷-4-酮是独一无二的,因为它具有特定功能基团的组合,赋予其独特的化学和生物学性质
属性
分子式 |
C14H7BrClNO2S2 |
|---|---|
分子量 |
400.7 g/mol |
IUPAC 名称 |
(5E)-5-[(5-bromofuran-2-yl)methylidene]-3-(4-chlorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C14H7BrClNO2S2/c15-12-6-5-10(19-12)7-11-13(18)17(14(20)21-11)9-3-1-8(16)2-4-9/h1-7H/b11-7+ |
InChI 键 |
VDGMKWYSFIMGHQ-YRNVUSSQSA-N |
手性 SMILES |
C1=CC(=CC=C1N2C(=O)/C(=C\C3=CC=C(O3)Br)/SC2=S)Cl |
规范 SMILES |
C1=CC(=CC=C1N2C(=O)C(=CC3=CC=C(O3)Br)SC2=S)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11678716.png)


![N-[(2E,5E)-5-(furan-2-ylmethylidene)-4-oxo-1,3-thiazolidin-2-ylidene]benzenesulfonamide](/img/structure/B11678731.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11678733.png)
![(5Z)-5-(3-methoxy-4-{2-[(4-methylphenyl)sulfanyl]ethoxy}benzylidene)-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11678742.png)
![2-[(2-Methylphenoxy)methyl]-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11678752.png)
![N'-[(Z)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide](/img/structure/B11678763.png)
![2-{(E)-[({[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}acetyl)hydrazono]methyl}benzoic acid](/img/structure/B11678775.png)
![1-(3,4-dichlorobenzyl)-3,3-dimethyl-4-[(3-methylphenyl)carbonyl]-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B11678780.png)


![(5Z)-5-(5-bromo-2-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}benzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11678814.png)
![N'-[(E)-(2,6-dichlorophenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11678820.png)
